molecular formula C22H26N4O B5285174 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide

Cat. No.: B5285174
M. Wt: 362.5 g/mol
InChI Key: OYTNNIYTULGCFB-UHFFFAOYSA-N
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Description

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is a complex organic compound that features a naphthalene ring fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide typically involves multiple steps One common approach starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolopyridine core

    Naphthalene Derivative Preparation: The naphthalene ring is often functionalized through electrophilic aromatic substitution reactions.

    Pyrazolopyridine Core Construction: This step involves cyclization reactions, often using hydrazine derivatives and aldehydes or ketones.

    Propanamide Introduction: The final step typically involves amidation reactions, where the amine group reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The pyrazolopyridine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyrazolopyridine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the pyrazolopyridine core can inhibit enzyme activity by binding to the active site. The propanamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Compounds with similar naphthalene-based structures.

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with similar biological activities.

Uniqueness

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is unique due to its combination of a naphthalene ring, pyrazolopyridine core, and propanamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15(2)23-21(27)11-13-26-12-10-20-19(14-26)22(25-24-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,15H,10-14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNNIYTULGCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1CCC2=C(C1)C(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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